Tuberostemonine Tuberostemonine Tuberstemonine is a natural product found in Stemona japonica, Stemona tuberosa, and Stemona sessilifolia with data available.
Brand Name: Vulcanchem
CAS No.: 6879-01-2
VCID: VC21340131
InChI: InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3
SMILES: CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Molecular Formula: C22H33NO4
Molecular Weight: 375.5 g/mol

Tuberostemonine

CAS No.: 6879-01-2

Cat. No.: VC21340131

Molecular Formula: C22H33NO4

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

Tuberostemonine - 6879-01-2

CAS No. 6879-01-2
Molecular Formula C22H33NO4
Molecular Weight 375.5 g/mol
IUPAC Name 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Standard InChI InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3
Standard InChI Key GYOGHROCTSEKDY-UHFFFAOYSA-N
Isomeric SMILES CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C
SMILES CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Canonical SMILES CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C

Chemical Structure and Properties

Tuberostemonine possesses a complex pentacyclic structure incorporating multiple stereogenic centers. Based on the available data for tuberostemonine N, which is a derivative of tuberostemonine, we can understand the general structural features of this class of compounds. Tuberostemonine N has the IUPAC name (1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one .

The molecular formula for tuberostemonine N is C₂₂H₃₃NO₄ with a molecular weight of 375.50 g/mol and an exact mass of 375.24095853 g/mol. The compound features multiple ring systems including a γ-butyrolactone moiety attached to the core tetracycle .

Table 1: Physical and Chemical Properties of Tuberostemonine N

PropertyValue
Molecular FormulaC₂₂H₃₃NO₄
Molecular Weight375.50 g/mol
Exact Mass375.24095853 g/mol
Topological Polar Surface Area (TPSA)55.80 Ų
XlogP3.90
Atomic LogP (AlogP)3.01
H-Bond Acceptor5
H-Bond Donor0
Rotatable Bonds2

Structurally, tuberostemonine features multiple stereogenic centers, with the core structure containing a perhydroazepine ring system fused to other cyclic components. This complex architecture presents significant challenges for synthetic chemists attempting total synthesis .

Natural Sources

Tuberostemonine and its derivatives are primarily found in plants belonging to the Stemona genus (family Stemonaceae). The main natural sources of tuberostemonine include:

  • Stemona tuberosa - Contains tuberostemonine, tuberostemonine N, and neotuberostemonine

  • Stemona phyllantha - Contains tuberostemonine and tuberostemonine A

Quantitative analysis of these alkaloids in plant materials has revealed significant concentrations in the roots of these plants. According to studies using TLC-Image Analysis techniques, dried powdered roots of Stemona tuberosa grown in Thailand contained 1.31 ± 0.28% tuberostemonine, 1.63 ± 0.18% tuberostemonine N, and 1.24 ± 0.27% neotuberostemonine (by dry weight). Meanwhile, Stemona phyllantha roots contained 1.39 ± 0.14% tuberostemonine and 0.39 ± 0.08% tuberostemonine A (by dry weight) .

These plants have been used in traditional medicine in various Asian countries, particularly in China and Thailand, where they are recognized in pharmacopoeias and medicinal plant compilations. The roots of these plants are typically used for preparing traditional remedies for respiratory ailments and parasitic infections .

Biological Activities

Effects on Pulmonary Fibrosis

Recent research has identified significant potential for tuberostemonine in the treatment of pulmonary fibrosis, a condition characterized by progressive scarring of lung tissue. Studies conducted both in vitro and in vivo have demonstrated that tuberostemonine can inhibit key processes involved in fibrosis development .

In Vitro Studies

In cellular models using human fetal lung fibroblasts, tuberostemonine at concentrations of 350, 550, and 750 μM exhibited significant inhibitory effects on cell proliferation stimulated by TGF-β1, a key mediator of fibrosis. The compound demonstrated an IC50 value of 1.9 mM and produced a significant reduction (over fifty percent) in the secretion of key fibrosis markers, including hydroxyproline, fibronectin, collagen type I, collagen type III, and α-SMA. The compound appears to exert these effects through modulation of the TGF-β/Smad signaling pathway, which plays a central role in fibrosis development .

In Vivo Studies

In animal models of bleomycin-induced pulmonary fibrosis, tuberostemonine demonstrated remarkable therapeutic potential:

  • Improved respiratory function by over 50% compared to untreated models

  • Decreased hydroxyproline content, a marker of collagen deposition

  • Reduced lung inflammation and collagen deposition

  • Improved lung morphology and histologic appearance

  • Preserved alveolar structures and improved alveolar gas exchange

The efficacy of tuberostemonine in these animal models was comparable to pirfenidone, an established anti-fibrotic medication used clinically for treating pulmonary fibrosis.

Metabolomic Analysis

Metabolomic analysis of lung tissue from treated animals revealed that tuberostemonine administration led to significant alterations in the metabolic profile compared to untreated models. Specifically, the levels of L-citrulline, L-glutamate, and L-asparagine, which were markedly upregulated in the disease model, were reversed following tuberostemonine treatment. Conversely, pyridoxal levels, which were downregulated in the model group, were normalized with tuberostemonine administration .

Table 2: Effects of Tuberostemonine on Pulmonary Fibrosis Markers

ParameterEffect in vitroEffect in vivo
Cell ProliferationInhibition (IC50 = 1.9 mM)-
Hydroxyproline>50% reductionSignificant decrease
Fibronectin>50% reduction-
Collagen Type I>50% reductionDecreased deposition
Collagen Type III>50% reductionDecreased deposition
α-SMA Expression>50% reductionDecreased expression
TGF-β/Smad SignalingSignificant inhibitionSignificant inhibition
Lung Function->50% improvement
Lung Inflammation-Significant reduction

These findings suggest that tuberostemonine may represent a promising therapeutic candidate for pulmonary fibrosis, potentially operating through inhibition of the TGF-β/Smad signaling pathway to reduce fibroblast proliferation and collagen deposition.

Analytical Methods for Detection and Quantification

Several analytical approaches have been developed for the detection and quantification of tuberostemonine and related alkaloids in plant materials and biological samples. One notable method is TLC-Image Analysis, which has been successfully applied to the non-chromophoric tuberostemonine derivatives .

This analytical approach employs thin-layer chromatography (TLC) on silica gel 60 F254 aluminum plates using a mobile phase consisting of dichloromethane, ethyl acetate, methanol, and ammonium hydroxide (50:45:4:1). Post-derivatization with Dragendorff's reagent is used to visualize the alkaloid spots on the TLC plate. Subsequent image analysis of the scanned TLC plate enables quantitative determination of the tuberostemonine derivatives .

The method demonstrates good analytical performance, with polynomial regression data for calibration plots showing linear relationships within the concentration range of 2-7 μg/spot. The approach offers satisfactory precision, accuracy, and selectivity, allowing for simultaneous quantification of tuberostemonine, tuberostemonine A, tuberostemonine N, and neotuberostemonine. This analytical method provides a simple, inexpensive, and accessible approach for the analysis of these compounds, making it suitable for application in local authorities and small laboratories with limited resources .

Pharmacokinetic Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of tuberostemonine N, a derivative of tuberostemonine, provide insight into the potential pharmacokinetic behavior of this class of compounds .

Table 3: ADMET Properties of Tuberostemonine N

PropertyPredictionProbability
Human Intestinal AbsorptionPositive94.67%
Caco-2 PermeabilityPositive68.58%
Blood-Brain Barrier PenetrationPositive85.00%
Human Oral BioavailabilityPositive67.14%
Subcellular LocalizationMitochondria59.84%
OATP2B1 InhibitorNegative85.85%
OATP1B1 InhibitorPositive88.69%
OATP1B3 InhibitorPositive94.10%
MATE1 InhibitorNegative82.00%
OCT2 InhibitorNegative62.50%
BSEP InhibitorPositive60.12%
P-glycoprotein InhibitorNegative61.71%
P-glycoprotein SubstrateNegative52.56%
CYP3A4 SubstratePositive59.79%
CYP2C9 SubstrateNegative80.74%
CYP2D6 SubstratePositive38.53%

These predicted ADMET properties suggest that tuberostemonine derivatives may have favorable pharmacokinetic characteristics, including good intestinal absorption and potential for oral bioavailability. The compound is predicted to cross the blood-brain barrier, which could be relevant for any potential central nervous system effects. The predictions regarding drug-metabolizing enzymes and transporters provide valuable information for understanding potential drug interactions and metabolic fate .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator